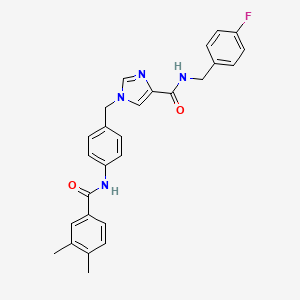

![molecular formula C8H13NO2 B2917775 3-氨基双环[2.2.1]庚烷-2-羧酸 CAS No. 76198-36-2](/img/structure/B2917775.png)

3-氨基双环[2.2.1]庚烷-2-羧酸

货号 B2917775

CAS 编号:

76198-36-2

分子量: 155.197

InChI 键: JSYLGUSANAWARQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

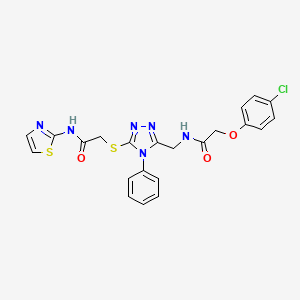

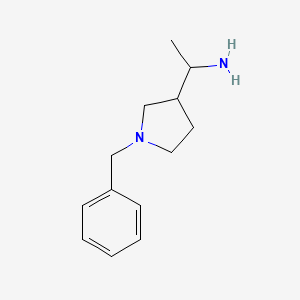

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as BCH, is a compound with the molecular formula C8H13NO2 . It is a potent activator of mitochondrial glutaminase, and its action requires an intact organelle structure .

Synthesis Analysis

The synthesis of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been compared with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid in terms of specificity to the Na±independent membrane transport system L of the Ehrlich ascites tumor cell and of the rat hepatoma cell line HTC .Molecular Structure Analysis

The molecular weight of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is 173.21 g/mol . The compound has a complex structure with four defined atom stereocenters .Chemical Reactions Analysis

The compound has been involved in Diels-Alder reactions, where it was converted in two steps to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid . It also plays a role in the activation of mitochondrial glutaminase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .科学研究应用

合成与结构分析

- 合成技术:为合成 3-氨基双环[2.2.1]庚烷-2-羧酸的各种衍生物开发了创新方法,展示了立体结构和立体化学的进步。例如,Palkó 等人(2005 年)探索了 3-氨基-5-和 -6-羟基双环[2.2.1]庚烷-2-羧酸非对映异构体的合成,强调了红外光谱和核磁共振光谱在确定其结构中的重要性 (Palkó, Sándor, Sohár, & Fülöp, 2005)。类似地,Stájer 等人(2004 年)和 Park 等人(2008 年)使用光谱技术对各种类似物进行了结构分析,进一步了解了它们的立体化学性质 (Stájer, Szabó, Csámpai, & Sohár, 2004); (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008)。

化学反应和应用

- 反应性和功能化:还对 3-氨基双环[2.2.1]庚烷-2-羧酸与其他化合物的反应进行了研究。例如,Stájer 等人(1984 年)研究了该化合物与其他试剂的反应,导致制备了各种杂环化合物,展示了其在合成有机化学中的潜力 (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984)。

传输应用

- 细胞摄取和转运:该化合物与细胞转运系统相互作用一直是人们关注的话题。Christensen 等人(1983 年)研究了 3-氨基双环[2.2.1]庚烷-2-羧酸及其异构体对 Na+-非依赖性膜转运系统的特异性,突出了其在细胞中氨基酸转运中的潜在作用 (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983)。

安全和危害

属性

IUPAC Name |

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYLGUSANAWARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40997541 | |

| Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

76198-36-2 | |

| Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-2-NORBORNANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

26

Citations

Whereas the cyclizations of di‐endo‐3‐aminobicyclo[2.2.1]heptane‐2‐carboxylic acid (2) and di‐endo‐3‐aminobicyclo[2.2.1]hept‐5‐ene‐2‐carboxylic acid (3) with 4‐oxopentanoic …

Number of citations: 4

chemistry-europe.onlinelibrary.wiley.com

Alicyclic β-lactams were successfully synthesized via a parallel liquid-phase Ugi four-center three-component reaction (U-4C-3CR), starting from alicyclic β-amino acids such as cis-2-…

Number of citations: 114

pubs.acs.org

Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation and identification of the enantiomers of mono- and bicyclic racemic β-…

Number of citations: 10

link.springer.com

A glycopeptide antibiotic, teicoplanin, was used as chiral stationary phase for the high-performance liquid chromatographic (HPLC) separation of enantiomers of more than 30 unnatural …

Number of citations: 158

www.sciencedirect.com

The main nitronorbornene adduct derived from the asymmetric Diels–Alder reaction of (S)-benzyl-4-(3-(3-nitroacryloyloxy)-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoate (S)-1 and …

Number of citations: 11

www.sciencedirect.com

In the present work, eight conformationally constrained analogues of the μ specific opioid peptide dermorphin were synthesized by replacing D-Ala 2 with stereoisomers of β-amino-…

Number of citations: 36

www.sciencedirect.com

The syntheses, transformations and some of the biological features of 2-aminocyclopentanecarboxylic acid are reviewed. The (1S,2R) enantiomer (cispentacin) was recently isolated …

Number of citations: 40

www.sciencedirect.com

Ugi four‐center three‐component reaction (U‐4 C‐3CR) as actually an important development of the well‐known Ugi four‐component reaction (U‐4CR). In U‐4 C‐3CR, one of the …

Number of citations: 18

chemistry-europe.onlinelibrary.wiley.com

The isocratic retention of cyclic β-amino acids is studied on a chiral crown ether column (Crownpak CR[+]) at different temperatures. The natural logarithm of the retention factor (In k) …

Number of citations: 25

academic.oup.com

The syntheses, transformations and some of the biological features of 2-aminocyclopentanecarboxylic acid are reviewed. The (1S, 2R) enantiomer (cispentacin) was recently isolated …

Number of citations: 0

books.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

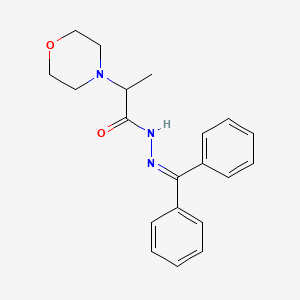

![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)

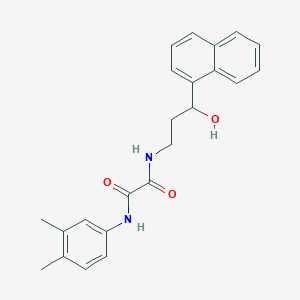

![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)

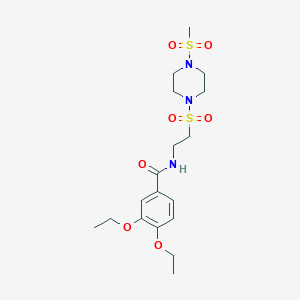

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)